molecular formula C15H21BFNO4 B12507925 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12507925
M. Wt: 309.14 g/mol
InChI Key: QIBZDLOJDATKQY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a fluorine atom at the 2-position of the benzene ring and a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. The N-methoxy-N-methyl substituent on the amide group distinguishes it from related analogs, offering unique steric and electronic properties. Boronate esters are widely employed in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, making this compound a valuable intermediate in pharmaceutical and materials chemistry . Its structural features, including the fluorine atom (which enhances metabolic stability and binding affinity) and the boronate ester (for functionalization), position it as a versatile building block in drug discovery .

Properties

Molecular Formula

C15H21BFNO4

Molecular Weight

309.14 g/mol

IUPAC Name

2-fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-7-8-12(17)11(9-10)13(19)18(5)20-6/h7-9H,1-6H3

InChI Key

QIBZDLOJDATKQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a fluorinated aromatic compound with a boronic ester precursor. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound’s fluorine atom also contributes to its reactivity and stability, enhancing its effectiveness in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (2), -Bpin (5), -N(OMe)Me C₁₆H₂₂BFNO₃ 307.16 High reactivity in cross-coupling; enhanced solubility due to N-methoxy-N-methyl group
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (2), -Bpin (5), -NHEt C₁₅H₂₁BFNO₃ 297.15 Lower steric hindrance; used in peptide mimetics
N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (2), -Bpin (4), -NH(t-Bu) C₁₈H₂₆BFNO₃ 334.22 Steric bulk limits reactivity; suited for rigid scaffolds
3-Nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -NO₂ (3), -Bpin (5), -NHPh C₂₀H₂₂BN₂O₅ 389.22 Electron-withdrawing nitro group enhances electrophilicity; hazardous handling
2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (2), -Bpin (4), -NHMe C₁₄H₂₀BFNO₃ 283.13 Meta-boronate position reduces conjugation efficiency in coupling reactions

Key Structural and Functional Differences:

Substituent Position :

  • The 5-position boronate in the target compound optimizes conjugation for Suzuki-Miyaura coupling compared to 4-position analogs (e.g., N-(tert-butyl) derivative), which exhibit reduced electronic communication .
  • Fluorine at 2-position increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions compared to nitro-substituted analogs (e.g., 3-nitro derivative in ).

N-Substituents :

  • The N-methoxy-N-methyl group enhances solubility in polar solvents compared to N-ethyl or N-aryl analogs (e.g., N-phenyl in ). This feature is critical for bioavailability in drug candidates .
  • Steric Effects : Bulky groups like tert-butyl (e.g., A1618332 in ) hinder cross-coupling efficiency, whereas smaller substituents (e.g., N-methyl) improve reaction kinetics.

Reactivity and Applications :

  • The target compound’s boronate ester enables efficient biaryl bond formation in medicinal chemistry (e.g., kinase inhibitor synthesis) .
  • Nitro-substituted analogs (e.g., ) are prone to reduction reactions, limiting their utility in oxidative conditions but making them useful intermediates for amine synthesis .

Research Findings and Data

Spectroscopic Data:

  • While specific NMR data for the target compound is unavailable, analogs like N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide () show characteristic peaks for aromatic protons (δ 7.51–7.90 ppm) and methoxy groups (δ 3.88–4.01 ppm), suggesting similar patterns for the target.

Biological Activity

2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

  • Molecular Formula : C₁₅H₂₁BFNO₄
  • Molecular Weight : 309.14 g/mol
  • CAS Number : 2104835-06-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways.

Key Mechanisms:

  • GSK-3β Inhibition : Similar compounds have shown potent inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), which is crucial in multiple signaling pathways including those related to cancer and neurodegenerative diseases. For instance, compounds with similar structures exhibited IC₅₀ values ranging from 8 nM to over 1000 nM against GSK-3β .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cell lines:

Cell LineConcentration (µM)Observed Effect
HT-220.1 - 100No significant decrease in viability observed up to 10 µM
BV-20.1 - 100Significant reduction in NO levels at 1 µM

These findings indicate that the compound does not exhibit significant cytotoxicity at lower concentrations while maintaining its inhibitory effects on inflammatory mediators.

Case Studies

  • Study on GSK-3β Inhibition : A study demonstrated that derivatives similar to this compound displayed strong GSK-3β inhibition with minimal cytotoxicity in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .
  • Anti-inflammatory Effects : Another research highlighted the ability of structurally related compounds to reduce NO and IL-6 levels significantly in BV-2 microglial cells, indicating a potential therapeutic role in neuroinflammation .

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